molecular formula C26H37N5O2 B12312127 N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline

N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline

Cat. No.: B12312127
M. Wt: 451.6 g/mol
InChI Key: IRQIOIBAVPLXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline involves multiple steps, starting from the parent compound cabergoline. The process typically includes the following steps:

    Desethylation: The removal of an ethyl group from the nitrogen atom at position 8.

These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure the desired modifications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline has a wide range of applications in scientific research:

Mechanism of Action

N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, particularly D2 receptors, and mimics the action of dopamine. This interaction leads to the inhibition of prolactin secretion and modulation of dopaminergic pathways in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar dopamine agonists .

Properties

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

IUPAC Name

9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide

InChI

InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32)

InChI Key

IRQIOIBAVPLXLF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.